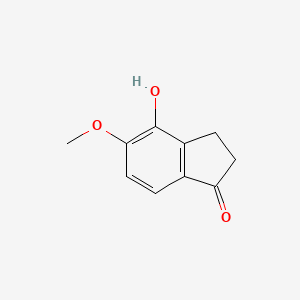

4-Hydroxy-5-methoxy-1-indanone

Vue d'ensemble

Description

Synthesis Analysis

Several synthetic methods have been reported for the preparation of 1-indanones, including 4-hydroxy-5-methoxy-1-indanone. These methods utilize various starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols. Notably, the Nazarov reaction is commonly employed, where α,β-unsaturated ketones serve as substrates and react in the presence of Brønsted or Lewis acids .

For 4-hydroxy-5-methoxy-1-indanone specifically, one approach involves the nitration reaction, followed by debromination to yield the desired compound . Another method utilizes the reaction of 4-hydroxy-1-indanone with potassium carbonate and methyl iodide .

Molecular Structure Analysis

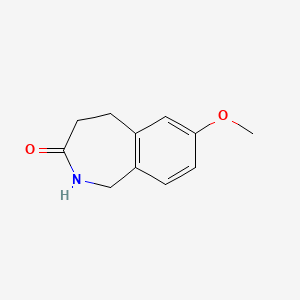

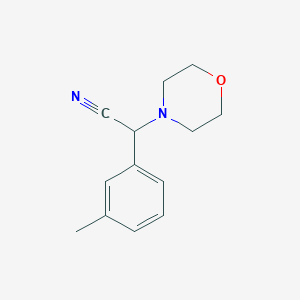

The molecular structure of 4-hydroxy-5-methoxy-1-indanone consists of an indanone core with hydroxy and methoxy substituents. The methoxy group is attached to the fifth carbon atom, while the hydroxy group is positioned at the fourth carbon atom. The arrangement of these functional groups significantly influences its biological activity and reactivity .

Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its functional groups. For instance, it can undergo nucleophilic substitution, oxidation, and cyclization reactions. Additionally, the presence of the methoxy group may influence its reactivity in certain contexts .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Microbiological Transformations

Research has shown that certain microbiological transformations can occur with derivatives of 1-indanone. For example, a study demonstrated the reductive opening of 5-Methoxy-2-(5-nitrofurfuryliden)-1-indanone by various microorganisms, leading to the formation of other compounds like 2-(4-Cyan-2-oxobutyl)-5-methoxy-1-indanone (Wieglepp, Hoyer, & Kieslich, 1973).

Neurological Treatment Potential

A 2019 study focused on methoxy substituted 2-benzylidene-1-indanone derivatives as potential antagonists for treating neurological conditions. These derivatives were found to possess A1 and A2A affinity, which could be beneficial for neurological treatments (Janse van Rensburg et al., 2019).

Chemical Transformations and Synthesis

Chemical transformations involving 1-indanone derivatives have been widely studied. For instance, the reduction of 6-methoxy-1-indanone with sodium or lithium in alcohol and liquid ammonia results in the formation of 4,7-dihydro-5-methoxyindan (Pivnitskii & Torgov, 1967). Additionally, direct α-Fluorination of ketones including methoxy substituted derivatives of 1-indanone has been achieved using specific reagents (Stavber, Jereb, & Zupan, 2002).

Energy Characterization in Biomass Degradation

A study conducted in 2018 focused on the energetic characterization of indanone derivatives, including 6-methoxy-1-indanone, in the context of biomass degradation. This study involved calorimetric techniques and computational methodology to understand the enthalpies of combustion and sublimation of these compounds (Silva, Lima, & Ribeiro da Silva, 2018).

Propriétés

IUPAC Name |

4-hydroxy-5-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-9-5-3-6-7(10(9)12)2-4-8(6)11/h3,5,12H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDBZTOTAJPENN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460452 | |

| Record name | 2,3-dihydro4-hydroxy-5-methoxy-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-5-methoxy-1-indanone | |

CAS RN |

66487-71-6 | |

| Record name | 2,3-dihydro4-hydroxy-5-methoxy-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Oxabicyclo[5.1.0]oct-2-ene](/img/structure/B3385805.png)

![1-Benzyl-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B3385819.png)